虹膜固酮

描述

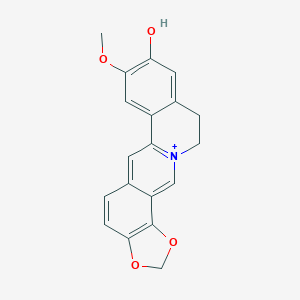

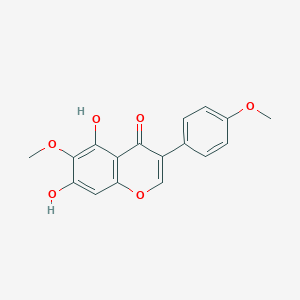

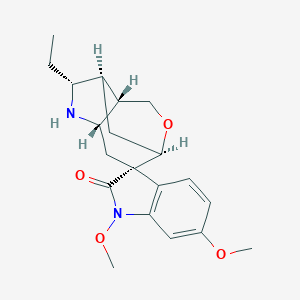

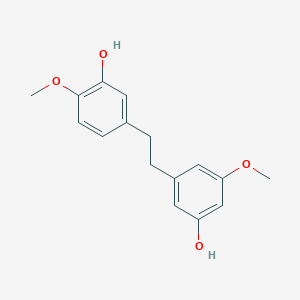

Irisolidone is an isoflavone metabolite that has been the subject of various studies due to its potential therapeutic properties. It is a major constituent of the flower of Pueraria lobata (Kudzu) and has been investigated for its effects on various biological processes and diseases .

Synthesis Analysis

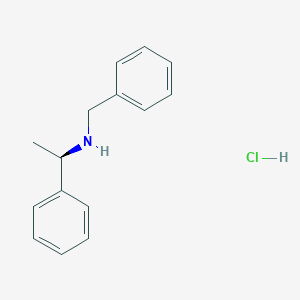

The synthesis of irisolidone derivatives has been explored to enhance its bioactivity. For instance, novel Mannich base derivatives of irisolidone have been synthesized, which showed improved nitric oxide (NO) production inhibitory activity compared to the parent compound . Additionally, a structurally modified kakkalide known as 'methylamine irisolidone' with good water solubility has been developed, demonstrating cardioprotective effects .

Molecular Structure Analysis

The crystal structure of irisolidone has been determined through X-ray single crystal diffraction. It was found to have a monoclinic space group with specific lattice parameters and forms a three-dimensional networking structure through hydrogen bonding and aromatic π–π stacking .

Chemical Reactions Analysis

Irisolidone undergoes metabolic reactions in vivo, resulting in various metabolites. An ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS) method has been used to identify these metabolites, which include glucuronide and sulfate conjugates, as well as the aglycone forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of irisolidone contribute to its biological efficacy. It has been shown to have antioxidant properties, scavenging free radicals and preventing lipid peroxidation and DNA damage . Its crystal structure contributes to its stability and interactions with other molecules .

Case Studies and Biological Efficacy

Several studies have demonstrated the biological efficacy of irisolidone in various conditions. It has been shown to inhibit matrix metalloproteinase-9 expression in human astroglioma cells, suggesting potential use in controlling the growth and invasiveness of gliomas . Irisolidone also repressed JC virus gene expression in human glial cells, which could be beneficial for treating progressive multifocal leukoencephalopathy (PML) . In mice, irisolidone attenuated ethanol-induced gastric injury by inhibiting the infiltration of neutrophils . Furthermore, it has been found to alleviate colitis in mice by inhibiting lipopolysaccharide binding to toll-like receptor-4 and reducing the population of gut proteobacteria . The cardioprotective effects of a derivative, 'methylamine irisolidone', were also observed in cultured rat cardiac myocytes . Lastly, a comprehensive review of irisolidone's pharmacological activities highlighted its anti-inflammatory, anti-cancer, and hepatoprotective effects, among others .

科学研究应用

Irisolidone has been investigated for its diverse applications:

Medicine: Its hepatoprotective activity suggests potential use in liver health.

Biology: Researchers have explored its effects on cellular processes.

Chemistry: It serves as a model compound for studying flavonoid reactivity.

Industry: Limited industrial applications, but its unique properties may inspire further research.

作用机制

The exact mechanism by which Irisolidone exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.

生化分析

Biochemical Properties

Irisolidone interacts with various enzymes, proteins, and other biomolecules. It shows high efficacy for volume-regulated anion channels (VRAC) blockade . Irisolidone can inhibit endothelial cell proliferation . It has been reported that Irisolidone possesses multiple bioactivities, such as antioxidant property, hypoglycemic effect, and inhibition of inflammation .

Cellular Effects

Irisolidone has significant effects on various types of cells and cellular processes. It has been reported to protect HepG2 cells against cytotoxicity induced by tert-butyl hydroperoxide . Irisolidone also down-regulates the gene expression of cytokines and cyclooxygenase-2 (COX-2), and the production of pro-inflammatory cytokines and inflammatory mediators in lipopolysaccharide (LPS)-stimulated peritoneal macrophages .

Molecular Mechanism

Irisolidone exerts its effects at the molecular level through various mechanisms. It significantly inhibits the DNA binding and transcriptional activity of nuclear factor-kappa B (NF-κB) and activator protein-1 . Irisolidone also represses the LPS-induced extracellular signal-regulated kinase (ERK) phosphorylation .

Temporal Effects in Laboratory Settings

The effects of Irisolidone change over time in laboratory settings. It has been reported to protect HepG2 cells against cytotoxicity induced by tert-butyl hydroperoxide

Dosage Effects in Animal Models

The effects of Irisolidone vary with different dosages in animal models. While specific dosage effects have not been reported, Irisolidone has been found to exhibit potent hepatoprotective activity

Metabolic Pathways

Irisolidone is involved in various metabolic pathways. It has been reported to possess multiple bioactivities, such as antioxidant property, hypoglycemic effect, and inhibition of inflammation

准备方法

a. Synthetic Routes

The synthesis of Irisolidone involves several steps. While I don’t have specific synthetic routes, researchers have explored various chemical transformations to obtain this compound.

b. Industrial Production

Industrial-scale production methods for Irisolidone are not widely documented. it can be isolated from natural sources or synthesized using organic chemistry techniques.

化学反应分析

Irisolidone undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions may yield different derivatives.

Substitution: Substituents can be introduced at specific positions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).

Major products formed during these reactions depend on reaction conditions and starting materials.

相似化合物的比较

While Irisolidone stands out for its hepatoprotective activity and VRAC-blocking efficacy , other related compounds include:

Genistein: Another isoflavone with diverse biological effects.

Daidzein: Found in soybeans and related to Irisolidone.

Formononetin: A structurally similar compound.

属性

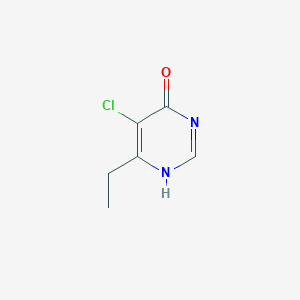

IUPAC Name |

5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)11-8-23-13-7-12(18)17(22-2)16(20)14(13)15(11)19/h3-8,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOFPOMXNLNEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946104 | |

| Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2345-17-7 | |

| Record name | Irisolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRISOLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081ORX70ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Irisolidone exerts its effects through various mechanisms. For instance, it inhibits the DNA binding and transcriptional activity of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) []. This, in turn, suppresses the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) in activated microglia. Irisolidone also represses lipopolysaccharide (LPS)-induced extracellular signal-regulated kinase (ERK) phosphorylation without affecting c-Jun N-terminal kinase or p38 mitogen-activated protein kinase activity []. Additionally, it demonstrates inhibitory activity against 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase (HCR) [, ], an enzyme crucial for cholesterol biosynthesis.

A: Irisolidone (5,7-dihydroxy-6,4'-dimethoxyisoflavone) has the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol [, , ]. Detailed spectroscopic data, including 1D and 2D NMR, IR, UV, and MS data, can be found in research articles focusing on its isolation and structural elucidation [, , ].

A: While specific data on material compatibility and stability under various conditions is limited in the provided research, studies highlight its transformation by human intestinal microflora into metabolites like irisolidone-7-O-glucuronide [, ]. This suggests potential instability in certain biological environments and highlights the importance of considering its metabolism during in vivo studies and potential therapeutic applications.

ANone: The provided research does not focus on any catalytic properties of Irisolidone. Its biological activity primarily revolves around its interaction with specific enzymes and signaling pathways, rather than acting as a catalyst itself.

A: Research suggests that the presence of 6-methoxylation and 5-hydroxylation in the Irisolidone structure increases its potency to inhibit PGE2 production []. Conversely, 7-O-glycosylation decreases this inhibitory activity []. Further studies exploring the effects of other structural modifications on Irisolidone's activity, potency, and selectivity are needed.

A: Studies indicate that Irisolidone is metabolized by human intestinal microflora, leading to the formation of metabolites like irisolidone-7-O-glucuronide, tectorigenin-7-O-sulfate, and tectorigenin-4′-O-sulfate [, ]. This suggests potential instability in certain biological environments. One study successfully synthesized a water-soluble Irisolidone sulfonate derivative, hydrate potassium 5-(5,7-dihydroxy-6-methoxy-4-oxo-4H-chromen-3-yl)-2-methoxy-benzene-sulfonate, with improved water solubility []. This highlights the potential for chemical modification to enhance Irisolidone's stability and solubility for therapeutic applications.

ANone: The provided research primarily focuses on the pharmacological properties and potential therapeutic applications of Irisolidone. Information regarding specific SHE regulations, compliance, risk minimization, and responsible practices associated with its use is not explicitly addressed. Further investigation and adherence to relevant regulatory guidelines are crucial for its development and potential clinical application.

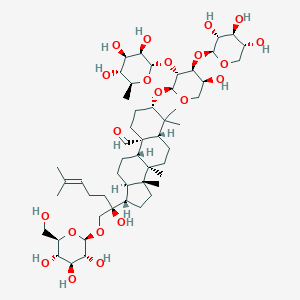

A: Studies show that orally administered Kakkalide, a glycoside of Irisolidone, is metabolized to Irisolidone by human intestinal microflora, and Irisolidone is subsequently detected in the blood []. This indicates its absorption and biotransformation in vivo. Research on its distribution, metabolism, and excretion patterns is limited in the provided literature. Further investigation is needed to fully understand its PK/PD profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)

![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,6a,7,7-octachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bS,2R,5S,5aR,6S,6aS)-rel-](/img/structure/B150180.png)